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Compound Name: SHP836

Cat. No.: B15578406 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering

resistance to the allosteric SHP2 inhibitor, SHP836, in cancer cell lines.

Frequently Asked Questions (FAQs)
Q1: What is SHP836 and what is its mechanism of action?

SHP836 is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine

phosphatase-2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial

role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2][3][4] It is

a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently

hyperactivated in cancer and promotes cell proliferation and survival.[2][3] SHP836 binds to an

allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation.[1] This prevents the

SHP2 catalytic site from accessing its substrates, thereby blocking downstream signaling.[1]

Q2: We are observing a decrease in sensitivity to SHP836 in our cancer cell line over time.

What are the potential mechanisms of resistance?

Acquired resistance to allosteric SHP2 inhibitors like SHP836 is a common challenge. The

most frequently observed mechanisms involve the reactivation of the ERK signaling pathway,

often referred to as "pERK rebound."[5][6][7] This can occur through several mechanisms:
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Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of SHP2 can disrupt

negative feedback loops, leading to the upregulation and activation of various RTKs such as

EGFR, FGFR, and others.[8][9] These activated RTKs can then signal through alternative

pathways or more potently reactivate the MAPK pathway, bypassing the SHP2 inhibition.

On-Target SHP2 Modification: In some models of resistance to SHP2 inhibitors, feedback-

driven activation of RTKs (like FLT3) can lead to the phosphorylation of SHP2 itself (e.g., at

tyrosine 62).[6][7] This phosphorylation can stabilize SHP2 in its open, active conformation,

preventing the allosteric inhibitor from binding effectively.[6][7]

Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating

parallel signaling pathways, such as the PI3K-AKT pathway, to maintain proliferation and

survival.[2][3]

Q3: What are the initial steps to confirm and characterize resistance to SHP836 in our cell line?

To confirm and characterize resistance, a series of experiments should be performed:

Determine the IC50 Value: Perform a dose-response cell viability assay (e.g., MTT or MTS

assay) to compare the half-maximal inhibitory concentration (IC50) of SHP836 in your

suspected resistant cell line versus the parental, sensitive cell line. A significant increase in

the IC50 value is a primary indicator of resistance.[10][11]

Assess MAPK Pathway Activity: Use Western blotting to analyze the phosphorylation status

of key proteins in the MAPK pathway, such as MEK and ERK (pMEK, pERK), in both

sensitive and resistant cells treated with SHP836. A rebound or sustained pERK signaling in

the presence of the inhibitor in resistant cells is a hallmark of adaptive resistance.[5][6]

Investigate RTK Activation: Use a phospho-RTK array or Western blotting to screen for the

activation of various RTKs in the resistant cells compared to the parental cells.
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Issue Potential Cause Recommended Action

Loss of SHP836 efficacy

(increased IC50).

Development of acquired

resistance.

1. Confirm resistance by

comparing IC50 values

between parental and resistant

cells. 2. Investigate the

underlying mechanism (see

FAQs). 3. Consider

combination therapy

strategies.

pERK levels rebound after

initial suppression with

SHP836 treatment.

Feedback activation of

upstream signaling (e.g.,

RTKs).

1. Analyze the expression and

phosphorylation of various

RTKs. 2. Test combination

therapies with inhibitors of the

identified activated RTKs (e.g.,

EGFR or FGFR inhibitors).[9]

3. Consider combining

SHP836 with a MEK inhibitor

to vertically block the pathway.

[8][12][13]

Cell viability is not affected by

SHP836, but pERK is

inhibited.

Activation of a parallel survival

pathway (e.g., PI3K/AKT).

1. Perform Western blot

analysis for key proteins in the

PI3K/AKT pathway (e.g.,

pAKT, p-mTOR). 2. Consider

combining SHP836 with a

PI3K or AKT inhibitor.

SHP836 is ineffective in a new

cancer cell line.

The cell line may not be

dependent on SHP2-mediated

signaling.

1. Characterize the genomic

background of the cell line.

Cell lines with RTK

amplifications or certain KRAS

mutations (e.g., G12C) are

often more sensitive to SHP2

inhibition.[5][13] 2. Assess the

basal activity of the MAPK

pathway.
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Quantitative Data Summary
Table 1: Representative IC50 Values for Allosteric SHP2 Inhibitors in Sensitive and Resistant

Cancer Cell Lines.

Cell Line
Oncogenic
Driver

SHP2
Inhibitor

IC50
(Sensitive)

IC50
(Resistant)

Reference

MV-4-11

(AML)
FLT3-ITD SHP099 0.5 µM > 10 µM [6]

MOLM-13

(AML)
FLT3-ITD SHP099 1.3 µM > 10 µM [6]

Detroit 562 EGFR-driven SHP099 3.76 µM - [9]

KYSE-520 EGFR-driven SHP099 5.14 µM - [9]

SUM-52
FGFR2

amplification
SHP099 49.62 µM - [9]

KATO III
FGFR2

amplification
SHP099 17.28 µM - [9]

Note: Data for SHP836 is limited in publicly available literature. The IC50 for SHP836 against

the full-length SHP2 enzyme is reported as 12 µM.[1] The data for SHP099 is presented to

illustrate the magnitude of resistance observed with this class of inhibitors.

Experimental Protocols
Protocol 1: Generation of a SHP836-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous

exposure to increasing concentrations of SHP836.[10][11]

Materials:

Parental cancer cell line of interest

SHP836
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Complete cell culture medium

Cell culture flasks/dishes

MTT or similar cell viability assay kit

Procedure:

Initial IC50 Determination: Determine the IC50 of SHP836 for the parental cell line using a

standard cell viability assay.

Initial Drug Exposure: Culture the parental cells in a medium containing SHP836 at a

concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

Dose Escalation: Once the cells resume a normal growth rate, passage them and increase

the concentration of SHP836 in a stepwise manner (e.g., 1.5 to 2-fold increase).

Selection and Expansion: At each concentration, a portion of the cells will die. The surviving

cells are selected and expanded.

Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development.

[10]

Confirmation of Resistance: After several months of continuous culture with escalating

doses, confirm the development of resistance by performing a cell viability assay to

determine the new IC50 value. A significantly higher IC50 compared to the parental line

indicates a resistant phenotype.[10][11]

Protocol 2: Western Blot Analysis of MAPK Pathway
Activation
This protocol details the analysis of protein phosphorylation in the MAPK pathway.[14][15][16]

[17][18]

Materials:

Parental and SHP836-resistant cells
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SHP836

Ice-cold PBS

RIPA or similar lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pMEK, anti-MEK, anti-actin/tubulin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment and Lysis:

Seed parental and resistant cells and allow them to adhere.

Treat the cells with various concentrations of SHP836 for the desired time points (e.g., 2

hours, 24 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16][17]

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[17]

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE and Transfer:

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.[17]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

Incubate the membrane with primary antibodies overnight at 4°C.[16][18]

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system. Quantify band intensities and normalize to a loading control (e.g., actin or

tubulin).

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess
SHP2-Protein Interactions
This protocol is used to investigate the interaction of SHP2 with other proteins, such as

upstream RTKs or downstream effectors.[19][20][21][22]

Materials:

Cell lysates

Co-IP lysis buffer (non-denaturing)

Anti-SHP2 antibody or antibody against the interacting protein of interest

Protein A/G magnetic beads or agarose resin

Wash buffer

Elution buffer
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Procedure:

Cell Lysate Preparation: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve

protein-protein interactions.[19][20]

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific

binding.[19]

Immunoprecipitation:

Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at

4°C to form antibody-antigen complexes.[19]

Add protein A/G beads to the lysate and incubate for another 1-3 hours to capture the

complexes.[21]

Washing: Pellet the beads and wash them several times with wash buffer to remove non-

specifically bound proteins.[19][21]

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli

buffer for subsequent Western blot analysis).[22]

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the

suspected interacting proteins.[20]
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Caption: Canonical SHP2 signaling pathway and the inhibitory action of SHP836.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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